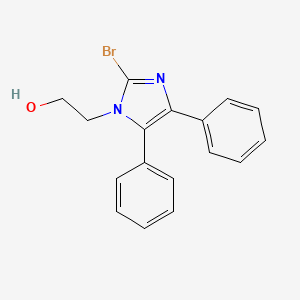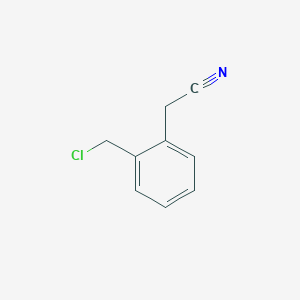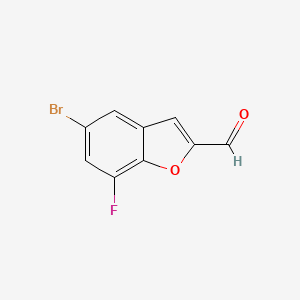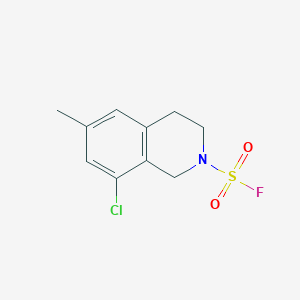
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride works by irreversibly inhibiting the activity of serine hydrolases through the formation of a covalent bond with the active site serine residue of the enzyme. This inhibition leads to a disruption of the physiological processes that are regulated by serine hydrolases, such as lipid metabolism and neurotransmitter signaling.
Biochemical and Physiological Effects:
The inhibition of serine hydrolases by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the levels of endocannabinoid neurotransmitters in the brain, leading to a decrease in pain perception and anxiety. This compound has also been shown to inhibit the growth of cancer cells by targeting the serine hydrolase activity required for cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several advantages for use in lab experiments, including its high selectivity for serine hydrolases, its ability to irreversibly inhibit enzyme activity, and its fluorescent properties, which allow for easy detection of enzyme activity in live cells. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its reactive properties.
Direcciones Futuras
There are several potential future directions for research on 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other enzymes and compounds in the body.
Métodos De Síntesis
The synthesis of 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves a series of chemical reactions that start with the reaction of 8-chloro-6-methylisoquinoline with sulfonyl chloride in the presence of a base. This reaction produces the intermediate 8-chloro-6-methylisoquinoline-1-sulfonyl chloride, which is then reacted with hydrogen fluoride to yield this compound.
Aplicaciones Científicas De Investigación
8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary applications of this compound is as a tool for the selective inhibition of serine hydrolases, a family of enzymes that play a crucial role in various physiological processes. This compound has also been used as a fluorescent probe for the detection of serine hydrolase activity in live cells.
Propiedades
IUPAC Name |
8-chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c1-7-4-8-2-3-13(16(12,14)15)6-9(8)10(11)5-7/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEMAFDKTQALFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CC2)S(=O)(=O)F)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


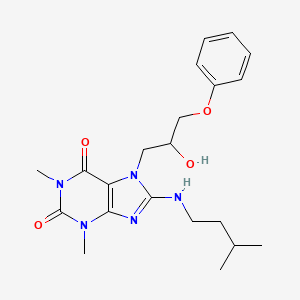
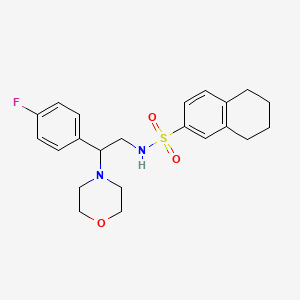
![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)
